N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide
CAS No.:
Cat. No.: VC13718643
Molecular Formula: C17H24BNO3
Molecular Weight: 301.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H24BNO3 |
|---|---|
| Molecular Weight | 301.2 g/mol |
| IUPAC Name | N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide |
| Standard InChI | InChI=1S/C17H24BNO3/c1-16(2)17(3,4)22-18(21-16)13-9-6-10-14(11-13)19-15(20)12-7-5-8-12/h6,9-12H,5,7-8H2,1-4H3,(H,19,20) |
| Standard InChI Key | XSNIGWNSNKCMCL-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3 |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)C3CCC3 |
Introduction
Chemical Identity and Structural Features
N-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutanecarboxamide belongs to the class of arylboronic esters, which are pivotal in modern organic synthesis. The compound’s molecular formula is C₁₇H₂₃BNO₃, with a molecular weight of 307.18 g/mol. Key structural elements include:
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A cyclobutanecarboxamide group contributing steric rigidity and metabolic stability.
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A phenyl ring substituted at the 3-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enabling participation in Suzuki-Miyaura cross-coupling reactions .
Comparative Molecular Properties of Analogous Compounds
*Estimated from structural analogs.
The absence of electron-withdrawing groups (e.g., Cl or F) in the 3-boronate derivative may enhance its reactivity in certain coupling reactions compared to halogenated analogs .
Synthesis and Mechanistic Considerations
The synthesis of arylboronic esters typically proceeds via Miyaura borylation, where a halogenated aryl precursor reacts with bis(pinacolato)diboron in the presence of a palladium catalyst . For the 3-boronate isomer, a plausible route involves:
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Preparation of 3-Bromophenylcyclobutanecarboxamide: Cyclobutanecarbonyl chloride reacts with 3-bromoaniline to form the carboxamide intermediate.
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Borylation: The brominated intermediate undergoes palladium-catalyzed coupling with bis(pinacolato)diboron to install the boronate ester .
Key reaction parameters include:
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Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as SPhos.
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
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Temperature: 80–100°C under inert atmosphere.
The reaction mechanism proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to yield the boronate ester .
Applications in Organic Synthesis and Drug Development
Suzuki-Miyaura Cross-Coupling
The boronate group enables carbon-carbon bond formation with aryl or vinyl halides, making the compound invaluable for constructing biaryl systems prevalent in pharmaceuticals . For example:
where Ar = aryl group from the compound, and X = Br, I, or triflate.
Pharmaceutical Intermediate
Cyclobutane-containing compounds are increasingly studied for their conformational rigidity, which improves drug-target binding affinity. The boronate moiety allows late-stage functionalization, facilitating rapid diversification in medicinal chemistry campaigns .
Material Science
The compound’s boronate ester may serve as a monomer in polymer synthesis, enabling materials with tunable electronic properties for optoelectronic applications.
Computational Chemistry Insights
Density functional theory (DFT) calculations on analogous structures predict:
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